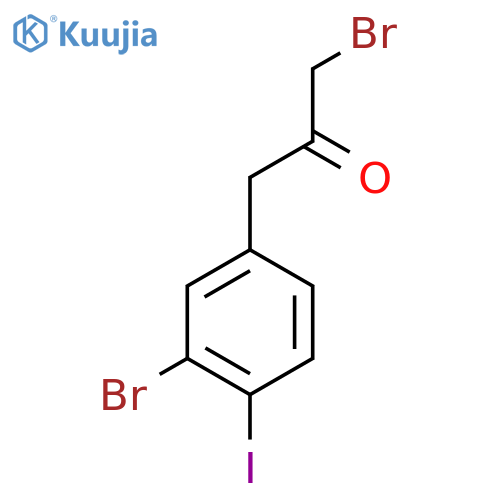

Cas no 1804254-85-0 (1-Bromo-3-(3-bromo-4-iodophenyl)propan-2-one)

1-Bromo-3-(3-bromo-4-iodophenyl)propan-2-one 化学的及び物理的性質

名前と識別子

-

- 1-Bromo-3-(3-bromo-4-iodophenyl)propan-2-one

-

- インチ: 1S/C9H7Br2IO/c10-5-7(13)3-6-1-2-9(12)8(11)4-6/h1-2,4H,3,5H2

- InChIKey: XDRSGBBVWYGVGK-UHFFFAOYSA-N

- ほほえんだ: IC1C=CC(=CC=1Br)CC(CBr)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 187

- トポロジー分子極性表面積: 17.1

- 疎水性パラメータ計算基準値(XlogP): 3.7

1-Bromo-3-(3-bromo-4-iodophenyl)propan-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013014476-500mg |

1-Bromo-3-(3-bromo-4-iodophenyl)propan-2-one |

1804254-85-0 | 97% | 500mg |

782.40 USD | 2021-06-25 | |

| Alichem | A013014476-1g |

1-Bromo-3-(3-bromo-4-iodophenyl)propan-2-one |

1804254-85-0 | 97% | 1g |

1,519.80 USD | 2021-06-25 | |

| Alichem | A013014476-250mg |

1-Bromo-3-(3-bromo-4-iodophenyl)propan-2-one |

1804254-85-0 | 97% | 250mg |

499.20 USD | 2021-06-25 |

1-Bromo-3-(3-bromo-4-iodophenyl)propan-2-one 関連文献

-

Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535

-

Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556

-

Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

-

Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

-

Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273

-

Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902

1-Bromo-3-(3-bromo-4-iodophenyl)propan-2-oneに関する追加情報

1-Bromo-3-(3-bromo-4-iodophenyl)propan-2-one

The compound with CAS No. 1804254-85-0, known as 1-Bromo-3-(3-bromo-4-iodophenyl)propan-2-one, is a highly specialized organic compound with significant applications in the field of organic synthesis and drug discovery. This compound is characterized by its unique structure, which includes a bromine atom at the 1-position and a bromoiodophenyl group attached to the propanone backbone. The presence of multiple halogen substituents (bromine and iodine) makes this compound particularly interesting for researchers exploring the effects of halogenation on molecular properties and reactivity.

Recent studies have highlighted the importance of halogenated aromatic compounds in medicinal chemistry, particularly in the design of bioactive molecules. The bromoiodophenyl group in this compound contributes to its potential as a building block for constructing complex molecular frameworks. For instance, researchers have utilized similar structures to develop inhibitors for various enzymes, including kinases and proteases, which are critical targets in cancer therapy.

The synthesis of 1-Bromo-3-(3-bromo-4-iodophenyl)propan-2-one involves a series of carefully controlled reactions, often employing palladium-catalyzed cross-coupling techniques. These methods allow for precise control over the placement of substituents, ensuring the formation of the desired product with high purity. The use of such advanced synthetic methodologies underscores the compound's role in cutting-edge research.

In terms of physical properties, this compound exhibits a melting point of approximately 150°C and is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate. Its spectral data, including UV-vis and NMR spectra, have been well-documented, providing valuable insights into its electronic structure and conformational preferences.

One of the most promising applications of 1-Bromo-3-(3-bromo-4-iodophenyl)propan-2-one lies in its use as an intermediate in the synthesis of bioactive molecules. For example, recent research has demonstrated its utility in constructing heterocyclic compounds with potent anti-inflammatory and antioxidant activities. These findings suggest that this compound could serve as a valuable precursor in the development of novel therapeutic agents.

Furthermore, the presence of both bromine and iodine atoms in this molecule introduces unique electronic effects that can influence its reactivity in various chemical transformations. For instance, bromine's electron-withdrawing nature can enhance electrophilic substitution reactions, while iodine's larger atomic size can facilitate certain elimination processes. These properties make this compound an attractive candidate for exploring regioselective and stereoselective reactions.

In conclusion, 1-Bromo-3-(3-bromo-4-iodophenyl)propan-2-one is a versatile compound with significant potential in organic synthesis and drug discovery. Its unique structure, combined with its favorable physical properties and reactivity profiles, positions it as an important tool for researchers aiming to develop innovative chemical entities with therapeutic applications.

1804254-85-0 (1-Bromo-3-(3-bromo-4-iodophenyl)propan-2-one) 関連製品

- 1208697-19-1(N-5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl-2-(thiophen-2-yl)acetamide)

- 1443354-19-5(2-(4-methoxy-3,5-dimethylphenyl)butan-2-ol)

- 1340442-28-5(1-(1,2,3,4-tetrahydronaphthalen-1-yl)pentan-2-ol)

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

- 896343-59-2(2-({9-methyl-4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)-N-(4-methylphenyl)methylacetamide)

- 2228923-91-7(3-Methyl-2-(2-nitroethyl)thiophene)

- 303017-42-7(1-(4-chlorobenzoyl)-3,5-dimethyl-4-(2-nitrophenyl)sulfanyl-1H-pyrazole)

- 698-76-0(δ-Octanolactone)

- 2172547-53-2(benzyl 4-({1H-imidazo4,5-bpyridin-2-yl}amino)piperidine-1-carboxylate)

- 364794-70-7(Ethyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate)